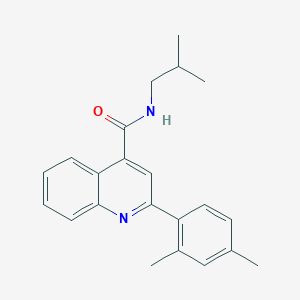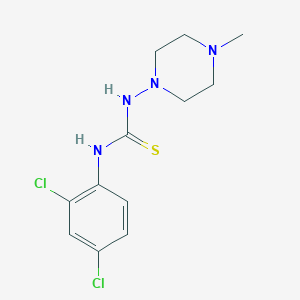![molecular formula C14H13ClN2O4S B5853698 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide, also known as CHIR-99021, is a chemical compound that is commonly used in scientific research. It is a potent and selective inhibitor of glycogen synthase kinase 3 (GSK-3), which is an enzyme that plays a crucial role in various cellular processes. The use of CHIR-99021 has become increasingly popular in recent years due to its ability to modulate signaling pathways and its potential therapeutic applications.
作用机制
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide exerts its pharmacological effects by inhibiting GSK-3, which is a serine/threonine kinase that regulates various signaling pathways involved in cell proliferation, differentiation, and survival. GSK-3 has two isoforms, alpha and beta, that have overlapping but distinct functions. 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide selectively inhibits both isoforms of GSK-3 by binding to the ATP-binding pocket of the kinase domain, thereby preventing the phosphorylation of downstream targets.
Biochemical and Physiological Effects:
The inhibition of GSK-3 by 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has several biochemical and physiological effects. It promotes the activation of the Wnt signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. It also enhances the activity of the insulin signaling pathway, which regulates glucose metabolism and energy homeostasis. Additionally, 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been shown to modulate the activity of various transcription factors, such as Oct4, Sox2, and Nanog, that regulate the pluripotency and differentiation of stem cells.
实验室实验的优点和局限性
The use of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide in lab experiments has several advantages and limitations. One of the main advantages is its high potency and selectivity for GSK-3, which allows for precise modulation of signaling pathways. Additionally, 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has good solubility and stability, which facilitates its use in various experimental conditions. However, 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has limited bioavailability and can be toxic at high concentrations, which may affect the interpretation of experimental results. Furthermore, the effects of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide may vary depending on the cell type and experimental conditions, which may complicate the interpretation of results.
未来方向
There are several future directions for the use of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide in scientific research. One potential application is in the development of novel therapies for various diseases, such as cancer and neurodegenerative disorders, that are associated with dysregulated signaling pathways. Additionally, 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide can be used to study the role of GSK-3 in various physiological processes, such as aging and metabolism. Furthermore, the development of more potent and selective GSK-3 inhibitors may provide new insights into the regulation of cellular processes and the potential therapeutic applications of these compounds.
合成方法
The synthesis of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide involves several steps, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-chlorobenzohydrazide to form the intermediate compound, which is then treated with sodium hydroxide to yield the final product. The purity and yield of 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide can be optimized through various purification methods, such as column chromatography and recrystallization.
科学研究应用
2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been extensively used in scientific research as a tool compound to study the role of GSK-3 in various cellular processes. It has been shown to promote the self-renewal and pluripotency of embryonic stem cells, enhance the differentiation of induced pluripotent stem cells into various lineages, and improve the reprogramming efficiency of somatic cells into pluripotent stem cells. Additionally, 2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide has been used to study the role of GSK-3 in cancer, neurodegenerative diseases, and metabolic disorders.
属性
IUPAC Name |
2-chloro-N'-(4-methoxyphenyl)sulfonylbenzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O4S/c1-21-10-6-8-11(9-7-10)22(19,20)17-16-14(18)12-4-2-3-5-13(12)15/h2-9,17H,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JECNLIDYRWOZJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NNC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N'-(4-methoxyphenyl)sulfonylbenzohydrazide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)

![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)


![N-(4-ethylphenyl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5853712.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)


![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)
